Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Ester hydrolysis kinetics Prodrug design Conjugation chemistry

Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate (CAS 1037289-09-0; molecular formula C₁₃H₁₅N₃O₄S; molecular weight 309.34 g/mol) is a sulfamoyl-substituted pyrazole-4-carboxylate ester that belongs to a broader class of pyrazole-sulfonamide hybrids recognized for enzyme inhibition, particularly against carbonic anhydrase (CA) isoforms. Its core architecture — a 1H-pyrazole ring bearing a 4-carboxylate methyl ester and a 5-sulfamoyl group N-substituted with a 4-ethylphenyl moiety — places it at the intersection of two well-validated pharmacophoric elements: the zinc-binding sulfonamide and the tunable pyrazole scaffold, making it a relevant intermediate for medicinal chemistry and agrochemical research programs.

Molecular Formula C13H15N3O4S
Molecular Weight 309.34
CAS No. 1037289-09-0
Cat. No. B2634714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
CAS1037289-09-0
Molecular FormulaC13H15N3O4S
Molecular Weight309.34
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OC
InChIInChI=1S/C13H15N3O4S/c1-3-9-4-6-10(7-5-9)16-21(18,19)12-11(8-14-15-12)13(17)20-2/h4-8,16H,3H2,1-2H3,(H,14,15)
InChIKeyKHIJHAMNCPRAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate (CAS 1037289-09-0): Structural Identity and Procurement-Grade Characterization


Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate (CAS 1037289-09-0; molecular formula C₁₃H₁₅N₃O₄S; molecular weight 309.34 g/mol) is a sulfamoyl-substituted pyrazole-4-carboxylate ester that belongs to a broader class of pyrazole-sulfonamide hybrids recognized for enzyme inhibition, particularly against carbonic anhydrase (CA) isoforms [1][2]. Its core architecture — a 1H-pyrazole ring bearing a 4-carboxylate methyl ester and a 5-sulfamoyl group N-substituted with a 4-ethylphenyl moiety — places it at the intersection of two well-validated pharmacophoric elements: the zinc-binding sulfonamide and the tunable pyrazole scaffold, making it a relevant intermediate for medicinal chemistry and agrochemical research programs [1].

Why In-Class Substitution of Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate Carries Undefined Performance Risk


Within the sulfamoyl-pyrazole-4-carboxylate family, even minor structural permutations — such as switching the ester from methyl to ethyl, relocating the sulfamoyl group from the 5- to the 3-position, or altering the N-aryl substituent — produce non-linear changes in enzyme inhibition potency and isoform selectivity [1][2]. For example, closely related analogs differing only in the N-aryl group exhibit IC₅₀ values spanning nanomolar to micromolar ranges against carbonic anhydrase isoforms, with single-atom substitutions (e.g., H → F, CH₃ → Cl) capable of shifting selectivity profiles by more than an order of magnitude [1][2]. Generic substitution without head-to-head validation therefore introduces substantial uncertainty into SAR campaigns, biological assay reproducibility, and procurement specifications [3].

Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate: Quantified Differentiation Evidence Against Closest Analogs


Methyl Ester vs. Ethyl Ester: Differential Hydrolytic Stability and Synthetic Tractability for Downstream Conjugation

The methyl ester of the target compound provides a kinetically distinct hydrolysis profile compared to its direct ethyl ester analog, ethyl 5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate. Under standard alkaline hydrolysis conditions (NaOH, aqueous methanol, 25 °C), methyl esters of pyrazole-4-carboxylates undergo saponification approximately 1.5–2× faster than their ethyl counterparts due to reduced steric hindrance at the carbonyl carbon, a well-established class-level trend for heterocyclic carboxylate esters [1]. This differential enables more rapid generation of the free carboxylic acid for subsequent amide coupling or bioconjugation steps without resorting to forcing conditions that may degrade the acid-labile sulfamoyl group. The ethyl ester analog (CAS 1237769-62-8) retains the same N-aryl substituent but introduces a less labile ester, making it less suitable for applications requiring rapid, mild deprotection .

Ester hydrolysis kinetics Prodrug design Conjugation chemistry

N-(4-Ethylphenyl) vs. N-(3-Chloro-4-methoxyphenyl) Sulfamoyl Substitution: Impact on Carbonic Anhydrase Inhibition Potency

A structurally proximate analog, ethyl 5-[(3-chloro-4-methoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate (CAS 1297612-23-7), has a reported IC₅₀ of 1.8 µM against an unspecified enzyme target, with the 3-chloro-4-methoxyphenyl substituent contributing both electron-withdrawing (–Cl) and electron-donating (–OCH₃) character that modulates sulfonamide NH acidity and, consequently, zinc coordination strength at carbonic anhydrase active sites [1]. In contrast, the target compound's 4-ethylphenyl group is exclusively electron-donating (+I effect of ethyl), which is predicted to yield a subtly different sulfonamide pKa (estimated ~9.5–10.0 vs. ~8.8–9.3 for the chloro-methoxy analog), altering the fraction of the deprotonated, zinc-binding sulfonamide anion at physiological pH [2]. In a published series of closely related sulfamoylphenyl pyrazoles, compounds with para-alkylphenyl substituents exhibited hCA IX Kᵢ values of 0.062–0.106 µM and hCA XII Kᵢ values of 0.040–0.106 µM, with single-substituent changes (e.g., H → Cl, CH₃ → OCH₃) producing up to 5-fold shifts in isoform selectivity, as benchmarked against acetazolamide (AAZ; hCA IX Kᵢ = 0.065 µM; hCA XII Kᵢ = 0.046 µM) [3]. While direct IC₅₀/Kᵢ data for the target compound remain absent from the public literature as of the search date, its 4-ethylphenyl substituent occupies a distinct region of lipophilic and electronic parameter space (π = +1.0; σₚ = –0.15) compared to the 3-chloro-4-methoxyphenyl analog (π ≈ +1.2; σₚ ≈ +0.23), supporting a differentiated biological profile [2].

Carbonic anhydrase inhibition Structure-activity relationship Anticancer agent design

5-Sulfamoyl Regioisomer vs. 3-Sulfamoyl Regioisomer: Differential Pharmacophoric Geometry and Target Engagement

The target compound positions the sulfamoyl group at the pyrazole 5-position, whereas commercially available analogs such as ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate and ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate place the sulfamoyl group at the 3-position or introduce additional ring substituents that reorient the pharmacophore [1]. In the sulfamoylphenyl pyrazole CA inhibitor series reported by Ahmed et al. (2024), the spatial relationship between the sulfamoyl zinc-binding group and the pyrazole core was a critical determinant of hCA IX vs. hCA XII selectivity: compounds 4a and 5e showed exclusive hCA IX inhibition (Kᵢ = 0.062 and 0.04 µM, respectively) while compound 5b was selective for hCA XII (Kᵢ = 0.106 µM), with the regioposition of substituents on the pyrazole ring directly influencing which isoform pocket was engaged [2]. Although the target compound's specific regioisomer (5-sulfamoyl, 4-carboxylate) was not among the compounds directly tested in that study, the class-level evidence demonstrates that regioisomeric switching — even without changing the N-aryl group — can invert isoform selectivity, as observed for AAZ itself (Kᵢ = 0.065 µM for hCA IX and 0.046 µM for hCA XII) [2]. Therefore, the 5-sulfamoyl regioisomer cannot be considered interchangeable with 3-sulfamoyl analogs without experimental validation of target engagement profiles.

Regioisomer differentiation Pharmacophore mapping Carbonic anhydrase isoform selectivity

N-(4-Ethylphenyl) vs. N-(2-Fluorophenyl) Substitution: Lipophilicity-Driven Membrane Permeability Differentiation

Replacement of the 4-ethylphenyl group with a 2-fluorophenyl group, as in ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (CAS 1239508-76-9), produces a markedly different physicochemical profile. The 4-ethylphenyl substituent contributes a calculated logP increment of approximately +2.0 (π = +1.0 for ethyl plus aromatic ring), whereas the 2-fluorophenyl group contributes approximately +1.2 (π = +0.14 for fluorine plus aromatic ring), yielding an estimated logP difference of ~0.8 log units between the two compounds [1][2]. This difference in lipophilicity directly impacts predicted membrane permeability (logPₐₚₚ), with the more lipophilic 4-ethylphenyl analog expected to exhibit 3–6× greater passive diffusion across lipid bilayers based on the established linear free-energy relationship between logP and Caco-2 permeability [2]. Conversely, the 2-fluorophenyl analog's lower lipophilicity may favor aqueous solubility — an estimated 2–4× solubility advantage in PBS buffer at pH 7.4 — making each compound suited to different assay formats and biological models [2].

Lipophilicity optimization Membrane permeability Drug-likeness

Commercially Available Purity Grades: 90% vs. 95% vs. 97%+ and Implications for Assay Reproducibility

Vendor-specified purity for the target compound ranges from 90% (Leyan, catalog 1755386) to 95% (AKSci, catalog 1992CW) to 97% (Chemenu, catalog CM484667) . By contrast, the closely related analog methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate is typically offered at a single purity specification with less inter-vendor variability [1]. In enzyme inhibition assays conducted at typical screening concentrations (10 µM), a 5% impurity difference corresponds to a potential 0.5 µM shift in effective inhibitor concentration — sufficient to alter IC₅₀ determinations by 5–15% depending on the steepness of the dose-response curve [2]. For carbonic anhydrase assays where Kᵢ values are reported in the 0.04–0.10 µM range for potent inhibitors, this impurity-driven variance can confound SAR interpretation and lead to erroneous rank-ordering of analogs [2]. Procurement specifications should therefore mandate purity ≥97% (HPLC) with accompanying certificate of analysis (CoA) documentation, particularly when the compound is used as a quantitative benchmark in comparative screening cascades.

Compound purity Assay reproducibility Procurement specification

Sulfamoyl vs. Sulfonylurea Pyrazole-4-carboxylates: Divergent Target Class Engagement

A structurally related but mechanistically distinct subclass is represented by pyrazole sulfonylureas such as NC-319 (methyl 3-chloro-5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-1-methylpyrazole-4-carboxylate), which functions as a potent herbicide via acetolactate synthase (ALS) inhibition rather than carbonic anhydrase inhibition [1]. The target compound's simple N-arylsulfamoyl group (–SO₂NH–Ar) lacks the carbamoyl extension (–SO₂NH–CO–NH–heterocycle) required for ALS binding, directing its activity instead toward sulfonamide-recognizing targets such as carbonic anhydrases [2]. This fundamental pharmacophoric divergence is reflected in the reported IC₅₀ ranges: pyrazole sulfonylurea herbicides achieve weed growth inhibition at 10–100 g/ha application rates, whereas the sulfamoylphenyl pyrazoles in the Ahmed et al. (2024) series achieved CA IX inhibition at sub-micromolar Kᵢ values (0.062–0.106 µM) in biochemical assays [2][3]. Although the target compound lacks published IC₅₀ data, its structural alignment with the CA inhibitor chemotype rather than the ALS inhibitor chemotype makes it unsuitable for herbicidal screening panels and, conversely, a strong candidate for medicinal chemistry programs targeting carbonic anhydrase-dependent pathologies [2].

Target class selectivity Herbicide vs. pharmaceutical Sulfonylurea differentiation

Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Carbonic Anhydrase Inhibitor SAR Library Expansion Using the 4-Ethylphenyl Chemotype

The target compound's 4-ethylphenyl substituent occupies a defined region of lipophilic/electronic parameter space (π = +1.0, σₚ = –0.15) that is underrepresented in published CA inhibitor libraries [1]. Incorporating this compound into an SAR matrix alongside analogs bearing 2-fluorophenyl (π = +0.14), 3-chloro-4-methoxyphenyl (σₚ = +0.23), and unsubstituted phenyl groups enables systematic probing of the CA IX/XII hydrophobic pocket, which tolerates diverse aryl substitutions as demonstrated by the Ahmed et al. (2024) series where para-substituted phenyl derivatives achieved sub-micromolar Kᵢ values against both isoforms [1]. The methyl ester additionally provides a convenient handle for hydrolysis to the free acid for subsequent amide-based library diversification [2].

Regioisomer-Controlled Pharmacophore Validation in Anticancer Agent Design

The 5-sulfamoyl-4-carboxylate regioisomeric arrangement of the target compound presents a defined spatial relationship between the zinc-binding sulfonamide and the carboxylate ester that differs from both 3-sulfamoyl regioisomers and 1,3,5-trisubstituted variants [1]. In the sulfamoylphenyl pyrazole series, regioisomer-dependent isoform selectivity was a hallmark finding: certain substitution patterns conferred exclusive hCA IX inhibition while others were hCA XII-selective [1]. The target compound therefore serves as a key regioisomeric control in experiments designed to deconvolute the contribution of sulfamoyl group positioning to CA isoform selectivity, an essential step in developing tumor-selective CA inhibitors with minimized off-isoform activity [1].

Methyl Ester Prodrug or Intermediate for Conjugate Synthesis in Targeted Drug Delivery

The methyl ester's faster alkaline hydrolysis kinetics (estimated 1.5–2× relative to the ethyl ester analog) make the target compound the preferred starting material for synthetic routes requiring mild, rapid ester cleavage to generate the free carboxylic acid [2]. The liberated acid can be coupled to amine-containing targeting ligands (e.g., tumor-homing peptides, antibody fragments) via standard EDC/NHS or HATU chemistry to produce CA inhibitor conjugates for targeted anticancer therapy, as demonstrated conceptually by the anticancer activity of closely related sulfamoylphenyl pyrazoles against MCF-7 breast cancer cells (compound 5b IC₅₀ = 5.21 µM vs. doxorubicin IC₅₀ = 11.58 µM) [1].

High-Purity Procurement for Reproducible Biochemical Screening Cascades

Given the 8-percentage-point purity range across commercial vendors (90–98%), procurement for quantitative biochemical assays must specify purity ≥97% (HPLC) with a full CoA . At typical carbonic anhydrase screening concentrations of 10 µM, even 5% impurity can shift apparent IC₅₀ values by an estimated 5–15%, sufficient to confound SAR rank-ordering when benchmarked against reference inhibitors such as acetazolamide (hCA IX Kᵢ = 0.065 µM) [1][3]. For laboratories conducting comparative screening across multiple pyrazole-sulfonamide analogs, batch-to-batch consistency in purity specification is a prerequisite for valid cross-compound potency comparisons [3].

Quote Request

Request a Quote for Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.